Ethyl (3-(triethoxysilyl)propyl)carbamate

Masked isocyanate Thermal deblocking One-pot formulation

Ethyl (3-(triethoxysilyl)propyl)carbamate (CAS 17945-05-0), systematically named carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester, is a bifunctional organosilane with molecular formula C12H27NO5Si and a molecular weight of 293.43 g/mol. It is commercially supplied as a straw liquid with a purity specification of 97% (Gelest product code SIT8188.0).

Molecular Formula C12H27NO5Si
Molecular Weight 293.43 g/mol
CAS No. 17945-05-0
Cat. No. B095803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-(triethoxysilyl)propyl)carbamate
CAS17945-05-0
Molecular FormulaC12H27NO5Si
Molecular Weight293.43 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCC[Si](OCC)(OCC)OCC
InChIInChI=1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14)
InChIKeyMVUXVDIFQSGECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3-(triethoxysilyl)propyl)carbamate (CAS 17945-05-0): A Masked Isocyanate Trialkoxy Silane for Procurement Evaluation


Ethyl (3-(triethoxysilyl)propyl)carbamate (CAS 17945-05-0), systematically named carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester, is a bifunctional organosilane with molecular formula C12H27NO5Si and a molecular weight of 293.43 g/mol [1]. It is commercially supplied as a straw liquid with a purity specification of 97% (Gelest product code SIT8188.0) [2]. The compound functions as a masked isocyanate functional trialkoxy silane: the ethyl carbamate moiety serves as a thermally labile blocking group for the isocyanate, while the triethoxysilyl group enables hydrolysis and condensation with inorganic substrates [2]. Key physical properties include a boiling point of 124–126 °C at 0.5 Torr, density of 1.015 g/cm³, refractive index of 1.4321, and a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) [1][2]. Its dual reactivity profile—latent isocyanate for organic coupling and alkoxysilane for inorganic surface anchorage—positions it as a specialty coupling agent in hybrid material design, chiral stationary phase synthesis, and controlled-release formulations .

Why Generic Substitution of Ethyl (3-(triethoxysilyl)propyl)carbamate Leads to Functional Failure


Ethyl (3-(triethoxysilyl)propyl)carbamate cannot be freely interchanged with other organosilane coupling agents because its molecular architecture integrates two reactivity modes that are decoupled in time: a thermally masked isocyanate (deblocking >160 °C) and a triethoxysilyl group with intermediate hydrolysis kinetics [1]. Substituting with a free isocyanate silane such as 3-isocyanatopropyltriethoxysilane (IPTES) eliminates thermal latency, causing premature reaction with ambient moisture and prohibiting one-pot, storage-stable formulations [1]. Conversely, replacing it with a 3-aminopropyltriethoxysilane (APTES)-based system forfeits the urethane/polyol coupling chemistry accessible only upon thermal deblocking of the carbamate [1]. Even among carbamate silanes, the ethoxy substituent matters: the triethoxy variant hydrolyzes more slowly than its trimethoxy analog, as demonstrated by real-time FTIR in dental adhesive co-monomer studies, enabling longer pot life in sol-gel processes while still achieving efficient condensation [2]. These kinetic and functional differences mean that simple analog substitution risks loss of latent reactivity, altered curing profiles, or compromised hybrid network architecture—failures that procurement specifications must explicitly guard against.

Quantitative Differentiation Evidence for Ethyl (3-(triethoxysilyl)propyl)carbamate Against Closest Analogs


Thermal Latency: Masked Isocyanate Deblocking Temperature >160 °C vs. Free Isocyanate Reactivity at Ambient Conditions

Ethyl (3-(triethoxysilyl)propyl)carbamate functions as a masked isocyanate that thermally deblocks at temperatures >160 °C [1]. In contrast, the closest free-isocyanate comparator, 3-isocyanatopropyltriethoxysilane (IPTES, CAS 24801-88-5), reacts spontaneously with moisture and active-hydrogen species at room temperature, rendering it unsuitable for storage-stable, one-package formulations [1]. The carbamate silane (3-triethoxysilylpropyl)-t-butylcarbamate, a structural analog, exhibits a demasking temperature range of approximately 150–200 °C, consistent with the class behavior of ethyl carbamate-blocked isocyanatosilanes [2]. This thermal threshold means the target compound remains inert during ambient-temperature compounding with polyols, amines, or moisture-bearing fillers and activates only upon thermal cure—a latency window that free isocyanatosilanes entirely lack.

Masked isocyanate Thermal deblocking One-pot formulation Blocked isocyanate silane

Pt(IV) Prodrug Tumor Selectivity: 3.7-Fold IC50 Discrimination Between Cancer and Healthy Intestinal Cells vs. Cisplatin's Zero Discrimination

When ethyl (3-(triethoxysilyl)propyl)carbamate is incorporated as an axial ligand in Pt(IV) prodrug complexes, the resulting compound Pt(IV)-biSi-2 (cis-dichloro(diisopropylamine)-trans-[3-(triethoxysilyl)propylcarbamate]platinum(IV)) achieves an IC50 of 0.94 μM against HCT 116 colon cancer cells versus 3.47 μM against non-tumorigenic HIEC6 intestinal cells—a 3.7-fold therapeutic window [1]. In the same assay, cisplatin and the structural analog Pt(IV)-biSi-1 (bearing a diamine instead of diisopropylamine ancillary ligand) show no meaningful discrimination between tumor and healthy cells; their IC50 values are similar for both cell lines [1]. At a low dose of 0.25 μM, Pt(IV)-biSi-2 reduces HCT 116 viability by approximately 40% after 48 h without affecting healthy HIEC6 cells, whereas cisplatin at the same dose shows no effect [1]. In preclinical mouse models of colorectal cancer, Pt(IV)-biSi-2 outperformed cisplatin in reducing tumor growth at lower concentrations with reduced side effects [1].

Pt(IV) prodrug Organosilane ligand Colorectal cancer Tumor selectivity IC50

Cellulose Derivatization: Degree of Substitution (DS) Range of 0.43–2.95 in Ionic Liquid vs. Narrower DS Windows of Non-Silyl Carbamates

The 3-(triethoxysilyl)propyl isocyanate precursor—the reactive intermediate from which ethyl (3-(triethoxysilyl)propyl)carbamate is derived—enables cellulose derivatization with a broad achievable degree of substitution (DS) ranging from 0.43 to 2.95 when reacted in 1-n-butyl-3-methylimidazolium chloride (BMIMCl) ionic liquid [1]. This wide DS window contrasts with non-silyl carbamate substituents such as phenyl carbamate (DS 0.5–3.0 in BMIMCl) and acyl esters like acetate (DS 0.9–2.8 in AMIMCl), where the achievable DS range is narrower and does not simultaneously provide a covalent anchorage handle for silica immobilization [1]. Notably, hydrolysis of ethoxysilyl groups occurs directly after synthesis, enabling one-pot conversion to silica-hybrid materials without additional functionalization steps [1]. The cellulose carbamate silica hybrid materials are obtained in 78–84% yield using this homogeneous-phase methodology [2].

Cellulose carbamate Degree of substitution Ionic liquid Silylating agent Hybrid material

Hydrolysis Kinetics: Triethoxysilyl Ranks Second-Fastest Among Alkoxysilanes, Providing a Balanced Reactivity Profile Between Trimethoxy and Higher Alkoxy Analogs

In a comparative hydrolysis rate study of fulleropyrrolidines bearing different alkoxysilane groups under identical sol-gel conditions (HCl/H2O/THF), the triethoxysilyl derivative exhibited the second-fastest hydrolysis rate among seven alkoxysilane variants, slower only than the trimethoxysilyl analog [1]. The hydrolysis rate constants were measured by ¹H NMR spectroscopy following the disappearance of fullerene substrate resonances [1]. This intermediate hydrolysis rate is functionally significant: the trimethoxysilyl group hydrolyzes faster and is preferred when rapid gelation is desired, but the triethoxysilyl group offers a more controlled condensation profile that minimizes uncontrolled aggregation in sol-gel glassy matrices [1]. In a separate dental adhesive study comparing 2-hydroxy-3-morpholinopropyl carbamates bearing triethoxy versus trimethoxy silyl groups as co-monomers, real-time FTIR spectroscopy confirmed that the ethoxy substituent was less reactive than the methoxy substituent [2], corroborating the rank-order kinetics observed in the fullerene system.

Alkoxysilane hydrolysis Sol-gel kinetics Triethoxysilyl vs. trimethoxysilyl Condensation control

Composite Interfacial Adhesion: 80% Increase in Mechanical Strength of Wheat Gluten–Coconut Fiber Biocomposites Using Carbamate Silane vs. Untreated Fibers

In a study evaluating (3-triethoxysilylpropyl)-t-butylcarbamate—a close structural analog of ethyl (3-(triethoxysilyl)propyl)carbamate differing only in the blocking group (t-butyl vs. ethyl)—as a coupling agent for wheat gluten (WG)/coconut fiber biocomposites, the alkali-pre-treated followed by silane-treated coconut fiber (ASCCF) composite at 15 mass% fiber loading provided an 80% increase in flexural strength compared to the untreated fiber composite [1]. XPS and GC/MS analyses confirmed the presence of the carbamate silane on the fiber surface, and SEM imaging revealed superior fiber-matrix interfacial adhesion for the ASCCF composite [1]. This represents the first reported use of a masked isocyanate carbamate silane for improving interfacial adhesion in natural fiber biocomposites [1]. The thermal deblocking of the carbamate silane at ~150–200 °C during hot-pressing generates free isocyanate groups that covalently bond to hydroxyl groups on both the fiber surface and the wheat gluten matrix, creating a molecular bridge absent in non-silane treated or alkali-only treated systems.

Biocomposite reinforcement Interfacial adhesion Silane coupling agent Natural fiber composite Mechanical properties

Immobilized Chiral Stationary Phase Solvent Compatibility: Triethoxysilyl-Anchored Cellulose Carbamates Tolerate Chloroform and THF vs. Coated-Type CSP Solvent Restrictions

Cellulose and amylose tris(cyclohexylcarbamate) derivatives bearing a controlled small amount (1–2%) of 3-(triethoxysilyl)propylcarbamate residues were efficiently immobilized onto silica gel via intermolecular polycondensation of the triethoxysilyl groups [1]. The resulting immobilized chiral packing materials (CPMs) exhibited comparable or higher chiral recognition abilities than conventional coated-type CPMs, with a critical advantage: they could be used with eluents containing chloroform and tetrahydrofuran (THF), solvents that dissolve or swell coated-type polysaccharide CSPs and destroy the column [1]. A significantly improved resolution for racemic trans-stilbene oxide (separation factor α = 2.23) was attained on the immobilized CPM using 30 vol.% chloroform in hexane—an eluent composition incompatible with coated-type CPMs [1]. The immobilized CPMs containing as little as 1–2% of the 3-(triethoxysilyl)propyl residue achieved efficient immobilization while preserving high chiral recognition [1].

Chiral stationary phase Solvent compatibility Polysaccharide carbamate HPLC enantioseparation Silica immobilization

High-Impact Application Scenarios for Ethyl (3-(triethoxysilyl)propyl)carbamate Based on Quantified Differentiation Evidence


One-Package, Thermally Curable Polyurethane/Silica Hybrid Coatings and Adhesives

The >160 °C thermal deblocking threshold of ethyl (3-(triethoxysilyl)propyl)carbamate [1] enables formulators to pre-mix the masked isocyanate silane with polyols, amines, and moisture-containing fillers into a single, storage-stable package. Upon thermal cure above 160 °C, the ethyl carbamate blocking group is cleaved, liberating free isocyanate that reacts with active-hydrogen co-reactants while the triethoxysilyl groups simultaneously condense with inorganic substrates or fillers. This dual-cure mechanism eliminates the pot-life constraints and moisture sensitivity of two-component free-isocyanate systems. The triethoxysilyl hydrolysis rate—second fastest among alkoxysilanes but slower than trimethoxy—provides a balanced condensation profile that avoids premature gelation during compounding while ensuring efficient crosslinking during cure [2]. This scenario is directly supported by the Gelest SIT8188.0 product specification as a 'coupling agent for urethanes, polyols, and amines' [1].

Pt(IV) Anticancer Prodrug Design with Built-In Tumor Selectivity via Organosilane Axial Ligands

The 3-(triethoxysilyl)propylcarbamate ligand, when installed in the axial position of Pt(IV) prodrug complexes, confers a 3.7-fold selectivity for colorectal cancer cells (HCT 116, IC50 = 0.94 μM) over healthy intestinal cells (HIEC6, IC50 = 3.47 μM)—a therapeutic window absent in cisplatin and in the diamine analog Pt(IV)-biSi-1 [1]. At 0.25 μM, the prodrug achieves ~40% tumor cell kill with zero effect on healthy cells, while cisplatin at the same dose is inert [1]. The faster reduction of Pt(IV)-biSi-2 to active Pt(II) species by biological reductants (GSH, ascorbic acid) compared to Pt(IV)-biSi-1 suggests that the carbamate-silane ligand electronic environment accelerates intracellular activation preferentially in the reductive tumor microenvironment [1]. This scenario makes ethyl (3-(triethoxysilyl)propyl)carbamate a strategic synthon for medicinal chemistry groups developing tumor-targeted Pt(IV) prodrugs and for procurement specifications of the ligand as a key starting material.

Fabrication of Solvent-Universal Immobilized Chiral Stationary Phases for Preparative HPLC

The 3-(triethoxysilyl)propylcarbamate residue, incorporated at only 1–2% into cellulose or amylose tris(cyclohexylcarbamate) derivatives, enables covalent immobilization onto silica gel through intermolecular polycondensation, yielding chiral stationary phases (CSPs) that tolerate chloroform, THF, ethyl acetate, and other 'forbidden' solvents that destroy conventional coated-type CSPs [1]. The resolution of racemic trans-stilbene oxide (α = 2.23) in 30% chloroform/hexane demonstrates the practical advantage of expanded solvent selection for analytes with poor solubility in standard hexane/alcohol mobile phases [1]. The cellulose carbamate silica hybrid materials are accessible in 78–84% yield via homogeneous-phase synthesis in BMIMCl ionic liquid [2], and the broad DS tunability (0.43–2.95) allows optimization of chiral recognition vs. immobilization efficiency [3]. This application is directly relevant to procurement by analytical and preparative chromatography groups seeking immobilized polysaccharide CSPs with non-standard solvent compatibility.

Natural Fiber-Reinforced Biocomposites with Covalent Fiber-Matrix Interfacial Bridging

Carbamate silanes of the 3-(triethoxysilyl)propyl class provide an 80% increase in flexural strength in wheat gluten/coconut fiber biocomposites at 15 mass% fiber loading, as demonstrated for the t-butyl analog [1]. The mechanism involves thermal deblocking of the carbamate during hot-press processing to generate isocyanate groups that covalently bond to hydroxyl-rich natural fiber surfaces and the protein matrix simultaneously, forming a molecular bridge. The triethoxysilyl group further condenses with siliceous components or residual moisture to create a siloxane network that reinforces the interphase. This performance is quantitatively superior to alkali-only surface treatment and provides a procurement rationale for selecting masked isocyanate carbamate silanes over conventional amino- or methacryloxy-silanes in natural fiber composite formulations where high interfacial adhesion and moisture resistance are critical performance metrics.

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